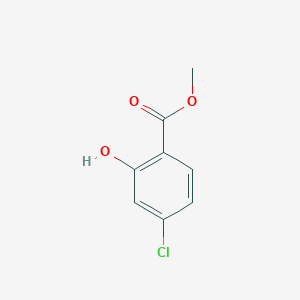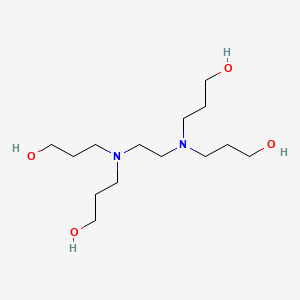
5,6-Difluorobenzimidazole
Overview
Description
5,6-Difluorobenzimidazole is a heterocyclic organic compound with the molecular formula C7H4F2N2. It is a derivative of benzimidazole, where fluorine atoms are substituted at the 5th and 6th positions of the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Difluorobenzimidazole typically involves the reaction of 2-mercapto-5,6-difluorobenzimidazole with aliphatic and alicyclic ketones in acetic acid in the presence of a catalytic amount of sulfuric acid. This reaction yields fluorinated derivatives of 2,3-disubstituted benz[4,5]imidazo[2,1-b][1,3]thiazoles . Another method involves the reaction with aromatic α-haloketones, which furnishes 2-phenacylthio-5,6-difluorobenzimidazoles that undergo cyclization in the presence of acetic anhydride and pyridine .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, ensuring the availability of this compound for various research and development purposes.
Chemical Reactions Analysis
Types of Reactions: 5,6-Difluorobenzimidazole undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Cyclization Reactions: As mentioned in the preparation methods, cyclization reactions can occur in the presence of acetic anhydride and pyridine.
Common Reagents and Conditions:
Acetic Acid and Sulfuric Acid: Used as solvents and catalysts in the synthesis of fluorinated derivatives.
Acetic Anhydride and Pyridine: Used in cyclization reactions to form benz[4,5]imidazo[2,1-b][1,3]thiazoles.
Major Products:
Fluorinated Derivatives:
Scientific Research Applications
5,6-Difluorobenzimidazole has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of nonpeptide antagonists of angiotensin II receptor, which have potential therapeutic applications.
Materials Science: Fluorinated benzimidazoles are used in the development of new materials with unique properties.
Biological Activity: The insertion of fluorine atoms into benzimidazole molecules significantly increases their biological activity, making them useful in the development of antiviral, antitumor, and antifungal agents.
Mechanism of Action
The mechanism of action of 5,6-Difluorobenzimidazole is primarily related to its ability to interact with specific molecular targets and pathways. The fluorine atoms in the compound enhance its binding affinity to target proteins, leading to increased biological activity. The exact molecular targets and pathways involved depend on the specific application of the compound, such as its use as an antiviral or antitumor agent .
Comparison with Similar Compounds
5,6-Dichlorobenzimidazole: Similar in structure but with chlorine atoms instead of fluorine.
5,6-Dimethylbenzimidazole: Contains methyl groups instead of fluorine atoms.
Uniqueness: 5,6-Difluorobenzimidazole is unique due to the presence of fluorine atoms, which significantly enhance its biological activity compared to other similar compounds. The fluorine atoms increase the compound’s lipophilicity and binding affinity to target proteins, making it more effective in various applications .
Properties
IUPAC Name |
5,6-difluoro-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2N2/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAYQNPPZFVAZLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1F)F)N=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60323080 | |
| Record name | 5,6-Difluorobenzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60323080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78581-99-4 | |
| Record name | 78581-99-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402990 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5,6-Difluorobenzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60323080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,6-difluoro-1H-1,3-benzodiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What led researchers to explore 5,6-difluorobenzimidazole as a potential antiviral agent?
A1: Researchers were investigating a series of halogenated benzimidazole ribonucleosides for their activity against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1). This research stemmed from the promising antiviral activity observed with 2,5,6-trichloro-1-β-D-ribofuranosylbenzimidazole (TCRB) []. To understand the impact of different halogen substitutions on antiviral activity and cytotoxicity, various dihalo derivatives, including the 5,6-difluoro analog (2-chloro-5,6-difluoro-1-β-D-ribofuranosylbenzimidazole), were synthesized and evaluated [].
Q2: How did the antiviral activity and cytotoxicity of 2-chloro-5,6-difluoro-1-β-D-ribofuranosylbenzimidazole compare to other dihalobenzimidazole ribonucleosides?
A2: While several dihalo derivatives demonstrated activity against HCMV and HSV-1, the 5,6-difluoro ribonucleoside was found to be inactive against both viruses []. Interestingly, the order of activity against HCMV for the dihalobenzimidazole ribonucleosides was I ≈ Br ≈ Cl >> F > H = CH3 []. This suggests that while halogens at the 5 and 6 positions of the benzimidazole ring contribute to antiviral activity, fluorine substitution leads to a significant decrease in potency. Unfortunately, the increased activity of the dibromo and diiodo analogs came with higher cytotoxicity compared to the 2,5,6-trichloro analog (TCRB), making TCRB the most promising candidate in terms of the balance between antiviral properties and cytotoxicity [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Furo[3,4-D]pyrimidine-2,4,7(1H,3H,5H)-trione](/img/structure/B1296381.png)
![Imidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B1296383.png)
![Imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid](/img/structure/B1296385.png)





![3-[(4-Chlorophenyl)sulfonyl]propanenitrile](/img/structure/B1296401.png)
![6-Methylimidazo[2,1-B][1,3]thiazole-5-carboxylic acid](/img/structure/B1296402.png)


![(6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl)methanol](/img/structure/B1296407.png)
